5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
5-benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-16(2,3)20-14-13(9-18-20)15(21)19(11-17-14)10-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBXBEKSEMBEHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted hydrazine and a suitable diketone, the intermediate compounds undergo cyclization and subsequent functional group modifications to yield the target compound. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Reagents and Conditions: Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Pharmacological Applications
1. Kinase Inhibition
The compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in various cellular processes, including cell growth and metabolism. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can selectively inhibit serine-threonine kinases such as p70S6K and Akt1/Akt2, which are implicated in immunological and inflammatory diseases. These findings suggest that 5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one could be developed into therapeutic agents for conditions like cancer and autoimmune disorders .
2. Anticancer Activity
Recent research highlights the compound's potential in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines by targeting specific kinases involved in tumor growth. For example, compounds derived from this scaffold demonstrated significant cytotoxic effects against breast cancer cells by inhibiting CDK16, a cyclin-dependent kinase critical for cell cycle regulation .
3. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by modulating signaling pathways associated with inflammation. It has been reported to inhibit the activation of NF-kB and other pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its pharmacological properties. Modifications at various positions on the pyrazolo[3,4-d]pyrimidine core can enhance selectivity and potency against specific targets. For instance:
- Substituents at the benzyl position can influence binding affinity to target proteins.
- Alkyl groups on the nitrogen atoms may affect solubility and bioavailability.
Case Studies
Several studies illustrate the efficacy of this compound in various applications:
Mechanism of Action
The mechanism of action of 5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as apoptosis or cell cycle arrest in cancer cells . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Substituent Effects on Physicochemical Properties
- Steric Effects : The tert-butyl group at position 1 in the target compound may reduce enzymatic degradation compared to smaller substituents (e.g., 2-chloroethyl in ).
- Electronic Effects : Electron-withdrawing groups (e.g., 4-fluorophenyl in ) can modulate ring electrophilicity, influencing reactivity in further functionalization.
Biological Activity
5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound's structure can be represented as follows:
- Chemical Formula : C18H23N5
- IUPAC Name : 1-tert-butyl-3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-one
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways.
Key Mechanisms:
- Inhibition of Kinases : Similar compounds in the pyrazolo[3,4-d]pyrimidine family have been reported to inhibit specific kinases, such as PI3Kδ. This inhibition can lead to reduced cell proliferation and survival in cancer cells.
- Modulation of Ubiquitin Pathways : Research indicates that pyrazolo compounds can affect the ubiquitin-proteasome system, impacting protein degradation pathways crucial for cancer cell survival and proliferation .
Biological Activity and Pharmacological Effects
The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties and other therapeutic potentials.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines:
- Cell Line Studies : In vitro studies demonstrate that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, a related compound inhibited growth in breast cancer cells by targeting specific oncogenic pathways .
- Mechanistic Insights : The compound's effectiveness is linked to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells .
Case Studies
A review of literature reveals several case studies that support the biological activity of pyrazolo[3,4-d]pyrimidines:
Pharmacokinetics and Bioavailability
Research indicates that enhancing the pharmacokinetic properties of pyrazolo derivatives can significantly improve their therapeutic efficacy. Modifications aimed at increasing solubility and reducing metabolic clearance have been explored in several studies .
Q & A
Q. Key Optimization Parameters :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Solvent | Ethanol, DMF | Polar solvents enhance cyclization |
| Temperature | 80–120°C | Higher temps favor ring closure |
| Catalyst Loading | 5–10 mol% (Preyssler) | Reduces reaction time by 50% |
Advanced Synthesis
Q: How can regioselectivity challenges in multi-component reactions for pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives be addressed? A: Regioselectivity is influenced by:
- Steric Effects : Bulky substituents (e.g., tert-butyl) at N1 direct electrophilic attacks to the C6 position .
- Catalytic Control : Use of l-proline or trifluoroacetic acid to stabilize intermediates and guide bond formation .
- Tandem Reactions : Aza-Wittig/annulation sequences ensure precise functionalization (e.g., 92% yield for 5-amino-6-arylamino derivatives) .
Basic Characterization
Q: Which spectroscopic techniques are essential for confirming the structure? A: Critical techniques include:
- ¹H/¹³C NMR : Assigns protons and carbons in the pyrazolo-pyrimidine core (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ = 325.2 for C₁₈H₂₀N₄O) .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1680 cm⁻¹ and NH bands at ~3300 cm⁻¹ .
Advanced Characterization
Q: How does X-ray crystallography resolve structural ambiguities in pyrazolo[3,4-d]pyrimidinones? A: Single-crystal X-ray diffraction:
- Confirms bond angles (e.g., 120° for pyrimidine ring) and torsion angles (e.g., 22.7° between benzyl and pyrimidine groups) .
- Reveals intermolecular hydrogen bonds (e.g., N–H···O, 2.89 Å) critical for packing stability .
Biological Activity
Q: What in vitro assays are used to evaluate anticancer potential? A: Standard assays include:
- Kinase Inhibition : IC₅₀ determination against EGFR or VEGFR2 (e.g., IC₅₀ = 0.12 µM for 6-((3-fluorobenzyl)thio) derivatives) .
- Antiproliferative Assays : MTT tests on HCT-116 or MCF-7 cell lines (e.g., 72% inhibition at 10 µM) .
- Apoptosis Markers : Flow cytometry for caspase-3 activation .
SAR Studies
Q: How do substituents at the 1- and 5- positions influence bioactivity? A: Substituent effects include:
- N1 tert-butyl : Enhances metabolic stability by reducing CYP450 interactions .
- C5 Benzyl : Improves lipophilicity (logP = 2.8) and membrane permeability .
- C6 Modifications : Electron-withdrawing groups (e.g., Cl, CF₃) increase kinase binding affinity by 3–5 fold .
Reactivity
Q: What chemical modifications enhance solubility without compromising activity? A: Strategies include:
- Sulfonation : Introduce –SO₃H groups at C6 (aqueous solubility increases from <0.1 mg/mL to 5 mg/mL) .
- PEGylation : Attach polyethylene glycol chains to the benzyl group (improves bioavailability by 40%) .
Stability
Q: How do storage conditions affect compound stability? A: Degradation pathways and mitigation:
- Hydrolysis : Store at pH 6–8 in anhydrous DMSO (t₁/₂ increases from 7 to 30 days) .
- Oxidation : Use amber vials under argon to prevent C5 benzyl oxidation .
Data Contradictions
Q: How to resolve conflicting bioactivity data between studies? A: Address discrepancies via:
- Assay Standardization : Compare IC₅₀ under identical conditions (e.g., ATP concentration in kinase assays) .
- Structural Verification : Confirm purity (>98% by HPLC) and tautomeric forms (e.g., keto-enol equilibrium) using 2D NMR .
Green Synthesis
Q: What green chemistry approaches apply to this compound? A: Sustainable methods include:
- Nanocatalysis : Preyssler nanoparticles enable solvent-free reactions with 90% recovery .
- Microwave Assistance : Reduces reaction time from 24 h to 2 h (energy savings >75%) .
Kinase Inhibition
Q: How to design assays for kinase inhibition? A: Best practices:
- Fluorescent Probes : Use ADP-Glo™ kits to quantify ATP consumption .
- Co-crystallization : Resolve binding modes (e.g., hydrogen bonds with kinase hinge region) .
Analytical Methods
Q: How to optimize HPLC for purity assessment? A: Method development tips:
- Column : C18 reverse-phase (5 µm, 250 mm) .
- Mobile Phase : Gradient of 0.1% TFA in acetonitrile/water (retention time = 8.2 min) .
- Detection : UV at 254 nm (ε = 12,500 M⁻¹cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
